molecular formula C9H14N2O3 B1294231 Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate CAS No. 957062-83-8

Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate

Cat. No. B1294231
M. Wt: 198.22 g/mol
InChI Key: DNGLXMVZHDGPRW-UHFFFAOYSA-N
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Description

The compound of interest, Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate, is a derivative of the imidazole class, which is a five-membered ring structure containing two nitrogen atoms at non-adjacent positions. Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. They are often used as intermediates in the synthesis of pharmaceuticals and have been studied for their potential as ligands for various receptors, as well as for their antimicrobial, antioxidant, and antiviral properties .

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the 1H-imidazoles can be synthesized and tested for biological activity, with modifications at specific positions on the ring leading to different biological effects . Another method involves the use of ethyl imidazole-1-carboxylate as a novel carbonylating agent to produce biologically interesting heterocycles . Additionally, ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate can be synthesized from butanoic acid and o-phenylenediamine using microwave irradiation, oxidation, esterification, and the Grignard reaction . These methods highlight the versatility and regioselectivity in the synthesis of imidazole derivatives.

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be confirmed using various spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single crystal X-ray diffraction studies . The crystal structure can be stabilized by intermolecular hydrogen bonds and π-π stacking interactions . Additionally, theoretical calculations such as DFT can be used to optimize the structure parameters and compare them with experimental data .

Chemical Reactions Analysis

Imidazole derivatives can undergo a range of chemical reactions. For example, ethyl 4-(butylamino)-3-nitrobenzoate can be transformed into ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate through a "one-pot" nitro-reductive cyclization . Moreover, the formation of some 5-aminoimidazole-4-carboxylic acid derivatives from ethyl α-amino-α-cyanoacetate has been reported, showcasing the reactivity of the imidazole ring towards various reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, the presence of different substituents can affect their solubility, melting points, and stability. The antioxidant properties of these compounds can be evaluated through methods like DPPH and hydroxyl radical scavenging . Furthermore, the electrostatic potential of the molecules can be studied to determine the reactive sites, which is important for understanding their interaction with biological targets . Molecular docking methods can also predict the potential of these compounds for antiviral targets, as seen in the case of SARS-CoV-2 (COVID-19) .

Safety And Hazards

This involves studying the potential risks associated with the compound. This can include toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

Future directions could involve potential applications, further studies needed, or improvements in synthesis methods.


properties

IUPAC Name

ethyl 1-(ethoxymethyl)imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-3-13-7-11-5-8(10-6-11)9(12)14-4-2/h5-6H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGLXMVZHDGPRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCN1C=C(N=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650338
Record name Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate

CAS RN

957062-83-8
Record name Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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